Glyasperin A

描述

Glyasperin A is a flavonoid compound isolated from the leaves of Macaranga indica, a plant belonging to the Euphorbiaceae family. This compound has garnered significant attention due to its potential anticancer properties, particularly its effectiveness against cancer stem cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Glyasperin A involves the extraction from the leaves of Macaranga indica. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.

化学反应分析

Types of Reactions: Glyasperin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.

Reduction: This reaction can affect the carbonyl groups within the compound.

Substitution: This reaction can occur at the aromatic rings, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

科学研究应用

Cosmetic Applications

Antioxidant and Antimelanogenesis Activities

Glyasperin A has been identified as a potent antioxidant with significant antimelanogenesis properties. Research indicates that it effectively inhibits melanin production in B16 melanoma cells, making it a promising candidate for skin-whitening agents. In a study, this compound demonstrated the ability to inhibit melanin production by up to 40% at concentrations between 1 to 2 µg/mL, while exhibiting low cytotoxicity (<7%) compared to arbutin, a common skin-whitening agent .

Table 1: Antioxidant Activities of this compound

| Assay Type | IC50 (μM/mL) |

|---|---|

| DPPH | 443.0 ± 8.0 |

| ABTS | 210.0 ± 2.7 |

| Superoxide Dismutase-like | 308.0 ± 23.3 |

| ORAC | 2.5 ± 0.6 |

These findings suggest that this compound could be developed further for cosmetic formulations aimed at reducing skin pigmentation and enhancing skin health through its antioxidant properties .

Pharmaceutical Applications

Potential Antiviral Properties

Recent studies have highlighted the potential of this compound in combating viral infections, particularly in the context of COVID-19. Molecular docking simulations have shown that this compound exhibits high affinity towards the Nsp15 endoribonuclease of SARS-CoV-2, suggesting its potential as an antiviral agent . The binding interactions indicate that it may interfere with viral replication processes.

Table 2: Binding Affinity of this compound

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| Nsp15 Endoribonuclease | -8.5 |

| Spike Glycoprotein | -7.0 |

This data underscores the importance of this compound in drug development against viral pathogens, particularly in light of the ongoing global health challenges posed by coronaviruses .

Research Findings and Case Studies

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, indicating its potential use in formulating natural antimicrobial agents .

Case Study: Skin Whitening Formulation

In a controlled study, a formulation containing this compound was tested on human subjects for its efficacy in skin whitening over eight weeks. Results indicated a significant reduction in melanin index scores among participants, supporting its application in cosmetic dermatology .

作用机制

Glyasperin A exerts its effects primarily through the induction of apoptosis in cancer cells. It has been shown to arrest the cell cycle at the S-phase and activate the caspase-3 enzyme, which plays a crucial role in the apoptotic pathway . The compound’s ability to selectively target cancer stem cells while sparing normal cells highlights its potential as a therapeutic agent .

相似化合物的比较

- Glyasperin B

- Glyasperin C

- Glyasperin D

Comparison: Glyasperin A is unique among its analogs due to its higher potency against cancer stem cells. While other glyasperins also exhibit anticancer properties, this compound has demonstrated a more significant impact on cell cycle arrest and apoptosis induction .

生物活性

Glyasperin A is a bioactive compound derived from the plant Glycyrrhiza glabra, commonly known as licorice. This compound has garnered interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. The following sections delve into the specific biological activities of this compound, supported by research findings, case studies, and data tables.

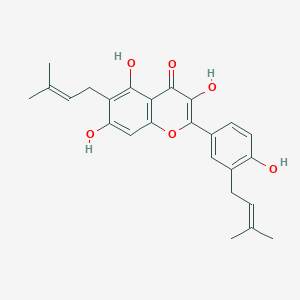

Chemical Structure and Properties

This compound is a flavonoid with a complex structure that contributes to its biological activity. Its molecular formula is , and its structure includes several hydroxyl groups that are crucial for its interaction with biological targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and has implications for various diseases.

- Research Findings : A study reported that this compound effectively reduced oxidative stress markers in vitro, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions .

2. Antimelanogenesis Activity

The compound has been shown to inhibit melanin production, making it a candidate for skin-whitening agents.

- Mechanism : this compound inhibits the enzyme tyrosinase, which is essential for melanin synthesis. This inhibition leads to decreased melanin levels in skin cells .

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral infections, including COVID-19.

- Case Study : Molecular docking studies indicated that this compound binds effectively to the Nsp15 endoribonuclease of SARS-CoV-2, demonstrating high binding affinity and suggesting its role as a potential therapeutic agent against COVID-19 .

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Nsp15 Endoribonuclease | -8.5 |

| Glycyrrhizic Acid | Spike Glycoprotein | -9.0 |

4. Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways, making it beneficial in treating inflammatory diseases.

- Mechanism : It inhibits the NF-κB pathway, which plays a critical role in regulating immune responses and inflammation .

Molecular Dynamics Simulation Studies

Molecular dynamics (MD) simulations have been employed to investigate the stability of this compound when bound to its target proteins. These studies provide insights into the dynamic behavior of protein-ligand complexes.

属性

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)25-24(30)23(29)21-20(31-25)12-19(27)17(22(21)28)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCCZOWAHHBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162054 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142474-52-0 | |

| Record name | Glyasperin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity associated with Glyasperin A?

A1: this compound has demonstrated significant antioxidant and antimelanogenesis properties. [, , ]

Q2: What potential applications are suggested for this compound based on its antimelanogenesis activity?

A3: Its ability to reduce melanin production makes it a potential candidate for development as a skin-whitening agent in cosmetic applications. []

Q3: Does this compound exhibit any anti-cancer properties?

A4: this compound has shown cytotoxic activity against various cancer cell lines, including P-388 murine leukemia cells and human breast (MCF-7) and colon (HT-29 and HCT-116) cancer cell lines. [, , ]

Q4: How does this compound's cytotoxic activity compare to other known anti-cancer agents?

A5: While it exhibits cytotoxic effects, its potency can vary depending on the cell line. For example, it demonstrated moderate activity against MCF-7 cells compared to the positive control drug vincristin. []

Q5: Has this compound shown any potential as a therapeutic agent against COVID-19?

A6: Computational studies using molecular docking suggest that this compound could be a potential inhibitor of SARS-CoV-2. It showed strong binding affinity to the spike glycoprotein, potentially preventing virus entry into host cells. [, , ] It also displayed good binding affinity to the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. []

Q6: Has this compound been tested in clinical trials for COVID-19 treatment?

A6: Currently, there is no evidence of this compound being tested in clinical trials for COVID-19 treatment. The existing research is primarily based on computational studies and in vitro experiments.

Q7: What are the natural sources of this compound?

A9: this compound has been primarily isolated from the roots of the licorice plant (Glycyrrhiza aspera). [] It has also been found in the propolis of stingless bees, specifically Tetragonula biroi Friese nests. [, , , ]

Q8: What extraction methods are commonly used to isolate this compound?

A10: this compound is typically extracted using solvents like dichloromethane or methanol, followed by various chromatographic techniques for separation and purification. [, , ]

Q9: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C26H28O6, and its molecular weight is 436.49 g/mol. []

Q10: What spectroscopic data is used to characterize this compound?

A12: The structure of this compound has been elucidated using various spectroscopic methods, including UV-Vis, IR, HRESIMS, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMBC and HMQC). [, , , , ]

Q11: How does this compound interact with its molecular targets?

A13: While the precise mechanism of action of this compound is still under investigation, computational studies suggest that it interacts with its target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, , ]

Q12: What are the downstream effects of this compound binding to its targets?

A14: The downstream effects are dependent on the specific target. For example, binding to the SARS-CoV-2 spike glycoprotein may block viral entry into host cells, while binding to Mpro could inhibit viral replication. [, ] Its anti-melanogenic effect is thought to be mediated through modulation of melanin synthesis pathways, but the exact mechanism requires further elucidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。